molecular formula C16H18N2O3 B5875029 methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate

methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate

Cat. No. B5875029
M. Wt: 286.33 g/mol
InChI Key: FWBKSLLQVAUOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate, also known as DMHPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMHPA belongs to the class of pyrrole-based compounds and is a derivative of the natural compound, heme. In

Mechanism of Action

Methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate binds to heme and can be used to study the interactions between heme and proteins. It has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules. methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate also has the potential to act as a scavenger of reactive oxygen species, which are involved in various disease processes.
Biochemical and Physiological Effects:
methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory molecules. methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate has also been shown to inhibit the production of nitric oxide, which is involved in various physiological processes such as vasodilation and neurotransmission. Additionally, methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate in lab experiments is its ability to bind to heme and study its interactions with proteins. methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate is also a relatively stable compound, which makes it easier to handle and store. However, methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate has some limitations, including its potential toxicity and the need for specialized equipment to handle and purify the compound.

Future Directions

There are several future directions for the study of methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate. One potential area of research is the development of methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate derivatives that have improved pharmacological properties. Another potential area of research is the study of methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate as a potential treatment for diseases such as sickle cell disease, which is characterized by abnormal heme metabolism. Additionally, methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate could be used as a tool to study the interactions between heme and proteins in various disease processes.
Conclusion:
In conclusion, methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate is a synthetic compound that has potential applications in various fields of scientific research. Its ability to bind to heme and study its interactions with proteins makes it a valuable tool in the study of various disease processes. While there are some limitations to the use of methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate, its potential benefits make it an important area of research for the future.

Synthesis Methods

Methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate is synthesized through a multi-step process that involves the reaction of 2,5-dimethylpyrrole with acetic anhydride to form 2,5-dimethyl-1-acetylpyrrole. This intermediate is then reacted with 4-aminobenzoic acid to form methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate. The final product is obtained through purification and crystallization.

Scientific Research Applications

Methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and medicine. One of the primary uses of methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate is as a tool to study the binding of heme to proteins. It has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for sickle cell disease.

properties

IUPAC Name

methyl 2-[[2-(2,5-dimethylpyrrol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-8-9-12(2)18(11)10-15(19)17-14-7-5-4-6-13(14)16(20)21-3/h4-9H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBKSLLQVAUOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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